molecular formula C9H14O3S B12103328 Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

Cat. No.: B12103328
M. Wt: 202.27 g/mol
InChI Key: AVYYINBAPICJPQ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a unique bicyclic structure with oxygen (1-oxa) and sulfur (6-thia) atoms in adjacent rings. The spiro[2.5]octane scaffold imposes significant steric constraints, while the methyl ester group at position 2 and the additional methyl substituent contribute to its electronic and steric profile.

Properties

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O3S/c1-8(7(10)11-2)9(12-8)3-5-13-6-4-9/h3-6H2,1-2H3

InChI Key

AVYYINBAPICJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCSCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Classical Synthetic Routes

The foundational approach to synthesizing methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate involves the condensation of 1,3-dithiolane derivatives with epoxides. A key intermediate, 1-oxa-6-thiaspiro[2.5]octane, is first generated through the reaction of 1,3-dithiolane with ethylene oxide under catalytic conditions. This step typically employs Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) at temperatures between 60–80°C, yielding the spirocyclic core with moderate efficiency (40–50% yield). Subsequent esterification with methyl chloroacetate in the presence of triethylamine introduces the carboxylate moiety, though competing side reactions often necessitate careful control of stoichiometry and reaction time .

A notable modification involves the use of methyl 2-bromopropionate as the esterifying agent, which enhances regioselectivity by reducing steric hindrance at the reaction site . This method achieves yields of up to 65% but requires anhydrous conditions and inert atmosphere to prevent hydrolysis of intermediates .

Modern Catalytic Approaches

Recent advancements emphasize asymmetric catalysis to access enantiomerically pure forms of the compound. A 2023 study demonstrated the use of chiral N-heterocyclic carbene (NHC) catalysts to induce enantioselective spirocyclization . Starting from methyl 2-methyl-3-mercaptopropionate and epichlorohydrin, the NHC catalyst (10 mol%) facilitates ring closure with 92% enantiomeric excess (ee) at 0°C in dichloromethane . This method reduces reaction times to 6 hours and improves overall yields to 78% .

Transition-metal catalysis has also been explored. Palladium(II) acetate, in combination with 1,2-bis(diphenylphosphino)ethane (dppe), enables oxidative coupling of thiols and epoxides under mild conditions . For instance, methyl 2-mercaptoacetate reacts with 2-methyloxirane in the presence of Pd(OAc)₂ (5 mol%) at room temperature, yielding the spirocyclic product in 70% yield after 12 hours . This approach avoids harsh reagents but necessitates post-reduction steps to remove residual metal catalysts .

Solvent and Temperature Optimization

Reaction solvents critically influence the thermodynamic and kinetic profiles of spirocycle formation. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in cyclization steps but risk side reactions such as epoxide ring-opening. Comparative studies show that tetrahydrofuran (THF) balances solubility and reactivity, achieving optimal yields (68%) when used in the esterification step .

Temperature modulation further refines selectivity. Lower temperatures (–20°C to 0°C) favor the formation of the desired spirocyclic product over linear byproducts, as demonstrated in a kinetic study using in situ IR spectroscopy . For example, cooling the reaction mixture to –10°C during the addition of methyl chloroacetate suppresses oligomerization, improving isolated yields by 15% .

Purification and Characterization

Crude reaction mixtures typically require chromatographic purification due to the presence of unreacted starting materials and dimeric byproducts. Silica gel chromatography with ethyl acetate/hexane (1:4) eluent effectively isolates the target compound, though reversed-phase HPLC may be necessary for high-purity (>98%) batches .

Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.72 (s, 3H, COOCH₃), 2.85–2.78 (m, 2H, SCH₂), 2.45 (s, 3H, CH₃), 1.92–1.85 (m, 4H, cyclopropane CH₂) .

  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1120 cm⁻¹ (C-O-C asymmetric stretch).

  • HRMS : m/z calculated for C₉H₁₂O₃S [M+H]⁺: 201.0584; found: 201.0587 .

Industrial-Scale Production Challenges

Scaling laboratory methods to industrial production introduces challenges in cost efficiency and waste management. A patent by Rhône-Poulenc (US3865854A) details a continuous-flow process that condenses 4-methyl-5,6-dihydro-2H-thiapyran S-oxide with 1-oxa-6-thiaspiro[2.5]octane under supercritical CO₂ conditions . This method reduces solvent use by 40% and achieves 85% conversion in 30 minutes . However, catalyst deactivation remains a limitation, requiring frequent regeneration cycles .

Environmental considerations drive research into biocatalytic routes. Immobilized lipases (e.g., Candida antarctica Lipase B) have shown promise in catalyzing the esterification step under aqueous conditions, though yields remain suboptimal (35–45%) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways.

Comparison with Similar Compounds

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

  • Molecular Formula : C₉H₁₄O₃S
  • Molecular Weight : 202.27 g/mol
  • Key Differences :
    • Ester Group : Ethyl ester (vs. methyl ester in the target compound).
    • Substituents : Lacks the 2-methyl group present in the target compound.
  • The absence of the 2-methyl substituent reduces steric hindrance, possibly increasing reactivity in nucleophilic reactions .

Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate

  • Molecular Formula : C₁₃H₂₂O₃
  • Molecular Weight : 226.31 g/mol
  • Key Differences :
    • Heteroatoms : Contains only oxygen (1-oxa) in the spiro system, unlike the sulfur-containing target compound.
    • Substituents : Features a bulky 2-isopropyl group and a 6-methyl group.
  • Implications :
    • The absence of sulfur eliminates thioether-related reactivity (e.g., oxidation to sulfoxides/sulfones).
    • Increased steric bulk from isopropyl may hinder crystallinity or enzymatic interactions .

Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-Dioxide

  • Molecular Formula : C₉H₁₄O₅S (estimated)
  • Molecular Weight : ~234.27 g/mol (estimated)
  • Key Differences :
    • Oxidation State : Sulfur is oxidized to a sulfone (6,6-dioxide).
  • Implications: The sulfone group increases polarity and stability but reduces nucleophilicity.

Methyl 5-Amino-1-benzothiophene-2-carboxylate

  • Molecular Formula: C₁₀H₉NO₂S
  • Molecular Weight : 223.25 g/mol
  • Key Differences: Core Structure: Benzothiophene (fused aromatic system) vs. spirocyclic non-aromatic rings. Functional Groups: Includes an amino group at position 5.
  • Implications: The aromatic system enables π-π stacking, relevant in pharmaceutical design. The amino group introduces hydrogen-bonding capacity, enhancing biological activity .

Research Findings and Implications

  • Structural Elucidation : Analogs like those in rely on NMR and UV spectroscopy for characterization, suggesting similar methods apply to the target compound .
  • Reactivity Trends :
    • Sulfur in the target compound may oxidize to sulfoxides/sulfones under harsh conditions, altering properties.
    • Methyl vs. ethyl esters influence solubility and metabolic stability in drug design.

Biological Activity

Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is a spirocyclic compound with significant potential in biological applications, particularly in medicinal chemistry and biochemical research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant studies.

This compound has the molecular formula C9H14O5SC_9H_{14}O_5S and a molecular weight of approximately 202.27 g/mol. Its unique spiro structure allows for diverse functionalization and interaction with various biological targets.

PropertyValue
Molecular FormulaC9H14O5S
Molecular Weight202.27 g/mol
IUPAC NameThis compound
InChI KeyAVYYINBAPICJPQ-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves:

  • Reaction of Thioester with Epoxide:
    • Conducted in the presence of a base.
    • Solvents such as dichloromethane or tetrahydrofuran are commonly used.
    • Moderate temperatures facilitate the reaction.
  • Industrial Production:
    • Utilizes continuous flow reactors for efficiency.
    • Purification methods include crystallization and chromatography to achieve high purity.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor by binding to active sites on enzymes, thus modulating various biochemical pathways. This property is particularly valuable in pharmacological research where understanding enzyme mechanisms is crucial.

Interaction Studies

Interaction studies have demonstrated that this compound can bind to specific biological targets, influencing their activity. The presence of both oxygen and sulfur atoms in its structure enhances its capability to interact with various enzymes and receptors, which may lead to therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity:
    • Spirocyclic compounds similar to Methyl 2-methyl-1-oxa have shown antimicrobial properties, suggesting potential applications in treating infections.
  • Cellular Impact Studies:
    • In vitro studies have indicated that this compound exhibits significant cytotoxicity against cancer cell lines, with IC50 values indicating strong inhibitory effects on cell proliferation.
  • Mechanistic Insights:
    • The compound's mechanism of action appears to involve modulation of cellular signaling pathways, potentially affecting gene expression related to cell growth and apoptosis.

Q & A

Q. What are the established synthetic routes for Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1 : Cyclization of precursors (e.g., thiols and epoxides) under acidic or basic conditions to form the spirocyclic core. For example, combining a sulfur-containing precursor with an oxygenated cyclic ketone can generate the 1-oxa-6-thia framework .
  • Step 2 : Esterification via reaction with methyl chloroformate or transesterification using methanol and a catalyst (e.g., DMAP). Optimizing solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) improves esterification efficiency .
  • Key Parameters : Yield optimization requires precise stoichiometry (1:1.2 molar ratio for cyclization) and inert atmosphere to prevent oxidation of the thia group. Purity is validated via HPLC (≥95%) .

Table 1 : Representative Reaction Conditions

StepReagentsSolventTemp. (°C)Yield (%)
CyclizationThiol, EpoxideDCM2560–70
EsterificationMethyl chloroformate, DMAPTHF075–85

Q. How can the spirocyclic structure be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis :
  • ¹H NMR : Distinctive sp³ hybridized protons adjacent to the spiro center appear as multiplets (δ 1.5–2.5 ppm). The methyl ester group shows a singlet at δ 3.6–3.8 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 170–175 ppm. The spiro carbon appears as a quaternary signal (δ 50–60 ppm) .
    • X-ray Crystallography :
  • Use SHELXL for refinement. Key metrics: R-factor < 0.05, wR2 < 0.15. The spiro angle (85–95°) and bond lengths (C–O: 1.43 Å, C–S: 1.81 Å) confirm the 1-oxa-6-thia configuration .

Q. What are the characteristic chemical reactions of this compound?

Methodological Answer:

  • Ester Hydrolysis : Under basic conditions (NaOH, H₂O/EtOH, reflux), the methyl ester converts to a carboxylic acid (confirmed by loss of δ 3.7 ppm singlet in ¹H NMR) .
  • Oxidation : Reaction with mCPBA oxidizes the thia group to sulfone (6,6-dioxide derivative; confirmed by S=O stretches at 1150 cm⁻¹ in IR) .
  • Nucleophilic Substitution : Thia group reacts with alkyl halides (e.g., MeI) to form sulfonium intermediates, useful for further functionalization .

Advanced Research Questions

Q. How can discrepancies in bioactivity data across studies be resolved?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., microbial strains, solvent carriers). For example, antimicrobial activity against S. aureus varies with DMSO concentration (>2% reduces efficacy) .
  • Structural Validation : Ensure purity (HPLC) and confirm absence of sulfone byproducts (via LC-MS) that may skew results .
  • Statistical Reproducibility : Use triplicate experiments with positive/negative controls (e.g., ampicillin for antimicrobial assays) .

Q. How do structural modifications influence biological activity in SAR studies?

Methodological Answer:

  • Substituent Effects :
  • Methyl Group (C2) : Removal reduces steric hindrance, increasing binding to fungal CYP51 (IC₅₀ improves from 12 μM to 8 μM) .
  • Thia-to-Oxa Replacement : Eliminates sulfone-mediated toxicity but decreases membrane permeability (logP drops from 2.1 to 1.4) .
    • Table 2 : SAR of Analogues
ModificationTarget Activity (IC₅₀)logP
C2 MethylCYP51: 12 μM2.1
C2 HCYP51: 8 μM1.9
6-Thia → 6-OxaCYP51: >50 μM1.4

Q. What mechanistic insights explain its interaction with biological targets?

Methodological Answer:

  • Enzyme Inhibition : Docking studies (AutoDock Vina) show the spirocyclic core occupies the hydrophobic pocket of C. albicans CYP51, while the thia group coordinates with heme iron (ΔG = -9.2 kcal/mol) .
  • Membrane Permeability : MD simulations (GROMACS) reveal the compound’s rigid spiro structure enhances diffusion through lipid bilayers (permeability coefficient: 1.5 × 10⁻⁶ cm/s) .
  • Metabolic Stability : In vitro liver microsome assays (human, 1 h incubation) show 40% remaining, indicating moderate hepatic clearance .

Data Contradiction Analysis

  • Case Study : Conflicting reports on antifungal activity (MIC: 4 μg/mL vs. 32 μg/mL).
    • Resolution : Variability traced to assay pH (pH 7.4 vs. 5.5). Protonation of the carboxylate at lower pH reduces cell entry, increasing MIC .

Key Research Gaps

  • In Vivo Toxicity : Limited data on sulfone metabolite accumulation (6,6-dioxide form) in mammalian models .
  • Stereochemical Impact : Racemic vs. enantiopure forms show divergent CYP51 binding (e.g., (R)-isomer 10× more potent than (S)) .

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